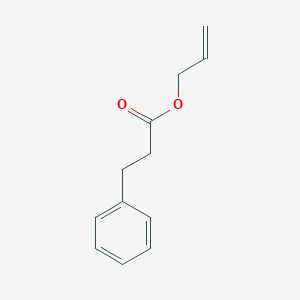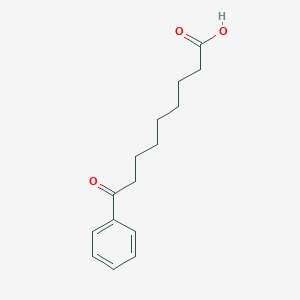
3-Cyclohexyl-1-propyne
Vue d'ensemble
Description
3-Cyclohexyl-1-propyne (3-CHP) is an organic compound distinguished by its unique structure and properties . As an alkyne, it belongs to the category of hydrocarbons with a triple bond connecting two carbon atoms . It is used as a pharmaceutical intermediate .
Synthesis Analysis
3-Cyclohexyl-1-propyne can be used to produce (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane at the temperature of 40°C . The reagents required for this reaction are (NH4)2S2O8, HCO2Na·2H2O, and the solvent dimethylformamide . The reaction time is approximately 3 hours .Molecular Structure Analysis
The 3-Cyclohexyl-1-propyne molecule contains a total of 23 bonds. There are 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 triple bond, and 1 six-membered ring .Chemical Reactions Analysis
3-Cyclohexyl-1-propyne is used extensively as a reagent in organic synthesis, allowing the creation of various compounds like 1-cyclohexyl-3-propyn-2-ol and 3-cyclohexyl-1-propanol .Physical And Chemical Properties Analysis
3-Cyclohexyl-1-propyne has a molecular weight of 122.21 g/mol . It has a boiling point of 157-158 °C and a density of 0.845 g/mL at 25 °C . The refractive index is 1.4590 . It is slightly soluble in water .Applications De Recherche Scientifique
Pharmaceutical Intermediate
“3-Cyclohexyl-1-propyne” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The exact drugs it contributes to can vary widely, as it depends on the specific reactions it is involved in.
Organic Synthesis
This compound is also used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on the study of organic chemistry, and it is used to produce many chemicals for commercial use, including pharmaceuticals, polymers, dyes and many more.
Production of (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane
“3-Cyclohexyl-1-propyne” can be used to produce (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane at the temperature of 40°C . This reaction requires reagents (NH4)2S2O8, HCO2Na·2H2O and solvent dimethylformamide with the reaction time of 3 hours .
Safety and Hazards
3-Cyclohexyl-1-propyne is classified as a flammable liquid and vapor . It is harmful if swallowed and causes serious eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical .
Orientations Futures
Mécanisme D'action
Target of Action
3-Cyclohexyl-1-propyne is a pharmaceutical intermediate . The exact primary targets of 3-Cyclohexyl-1-propyne remain elusive. The prevailing hypothesis suggests that it acts as an inhibitor of enzymes crucial in metabolizing other compounds .
Mode of Action
It is believed to inhibit certain enzymes, leading to alterations in the body’s compound levels .
Pharmacokinetics
Its solubility in water is known to be slight , which could potentially impact its bioavailability.
Result of Action
It is used to produce (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane . This suggests that it may have a role in the synthesis of other compounds.
Action Environment
It is recommended to store the compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and keep it away from strong oxidizing agents for optimal stability .
Propriétés
IUPAC Name |
prop-2-ynylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h1,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARFKZSJGDQRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170261 | |
| Record name | Cyclohexane, 2-propynyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-propyne | |
CAS RN |
17715-00-3 | |
| Record name | 2-Propyn-1-ylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17715-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyne, 3-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017715003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 2-propynyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclohexyl-1-propyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding regarding the reaction of 3-Cyclohexyl-1-propyne with hydrogen bromide?
A1: The research demonstrates that 3-Cyclohexyl-1-propyne, when reacted with anhydrous hydrogen bromide, undergoes a cycloaddition reaction. [] This reaction forms cyclodimerization products, specifically 1,3-dialkyl-1,3-dibromocyclobutanes. [] This means two molecules of the alkyne combine to form a four-membered ring, with bromine atoms added to specific positions.
Q2: How does the reaction of 3-Cyclohexyl-1-propyne with hydrogen bromide compare to other alkynes in the study?
A2: The study investigates several alkynes, including 1-butyne, 1-pentyne, and 1-hexyne. [] Like 3-Cyclohexyl-1-propyne, these alkynes also undergo cycloaddition with hydrogen bromide to form 1,3-dialkyl-1,3-dibromocyclobutanes. [] This suggests that this type of cycloaddition reaction could be a general feature of terminal alkynes reacting with hydrogen bromide under the investigated conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





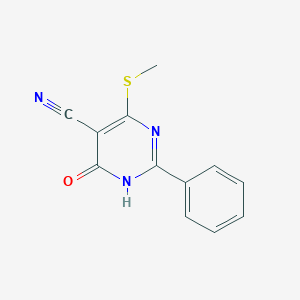
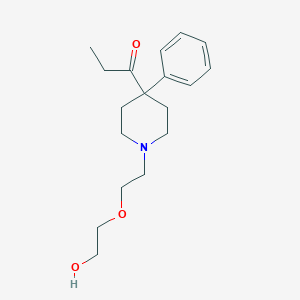


![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
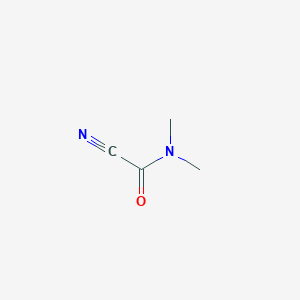

![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
